
(4-Benzylmorpholin-2-yl)methanol
Overview
Description
(4-Benzylmorpholin-2-yl)methanol is a chiral morpholine derivative with a benzyl substituent at the 4-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₁₂H₁₇NO₂, with an average molecular weight of 207.27 g/mol and a monoisotopic mass of 207.125929 Da . The compound exists in enantiomeric forms, such as the (R)-isomer (CAS: 943442-96-4), which is widely used in pharmaceutical research due to its stereochemical specificity . It is typically provided as a research-grade chemical with ≥95% purity and stored at room temperature in a dry, sealed environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylmorpholin-2-yl)methanol typically involves the reaction of 4-benzyl-2-chloromethylmorpholine with water and formamide under argon atmosphere. The reaction is carried out in a round-bottomed flask equipped with a condenser and a thermometer . This method ensures the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylmorpholin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding morpholine derivative without the hydroxymethyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Benzylmorpholin-2-carboxylic acid or benzylmorpholin-2-aldehyde.
Reduction: Benzylmorpholine.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(4-Benzylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Benzylmorpholin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The benzyl group provides hydrophobic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound is compared to morpholine derivatives, oxazepanes, and related amines or esters (Table 1). Key differences include functional group substitutions (e.g., hydroxyl vs. amine) and ring system modifications.
Table 1: Key Structural Analogs of (4-Benzylmorpholin-2-yl)methanol
Stereochemical Variations
The (R)-enantiomer (CAS: 943442-96-4) is a prominent chiral variant, with stereochemistry critical for biological activity. In contrast, non-chiral analogs like 4-Benzylmorpholine-2-carbonitrile lack stereocenters, reducing their utility in enantioselective applications .
Physicochemical Properties
- Solubility: this compound exhibits variable solubility, requiring solvent optimization (e.g., DMSO or methanol) for research use .
- Stability: The hydroxymethyl group in this compound necessitates careful storage (2–8°C, dry conditions), whereas nitrile or ester derivatives may offer greater stability under ambient conditions .
Biological Activity
(4-Benzylmorpholin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position. This structure contributes to its ability to interact with biological systems through hydrogen bonding and hydrophobic interactions.
Property | Value |
---|---|
Molecular Weight | 207.27 g/mol |
Solubility | Very soluble in water |
Log P | -1.71 |
H-bond Donors | 1 |
H-bond Acceptors | 3 |
Synthesis
The synthesis of this compound typically involves the reaction of morpholine with benzyl chloride under basic conditions. This process can lead to various derivatives through further chemical modifications, enhancing its utility in drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
- Receptor Binding : The phenylmethyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues, modulating receptor activities.
Biological Activity and Research Findings
Recent studies have highlighted several areas where this compound exhibits promising biological activity:
- Antidepressant Potential : Research indicates that morpholine derivatives, including this compound, may function as norepinephrine reuptake inhibitors, similar to established antidepressants like atomoxetine and reboxetine . These compounds are being explored for their potential to treat mood disorders by enhancing norepinephrine levels in the synaptic cleft.
- Anticancer Activity : Preliminary investigations suggest that certain morpholine derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Studies are ongoing to evaluate its efficacy in models of neurodegenerative diseases .
Case Study 1: Norepinephrine Reuptake Inhibition
A study examined the effects of this compound on norepinephrine transporters in vitro. Results indicated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent for ADHD and depression .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays conducted on various cancer cell lines demonstrated that this compound induced apoptosis at concentrations above 10 µM, indicating its potential as an anticancer agent .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (4-Benzylmorpholin-2-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution involving morpholine derivatives and benzyl halides. For optimization:
- Use NaBH₄ or LiAlH₄ for selective reduction of intermediates .
- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
- Adjust pH (6–8) to minimize side reactions and improve yield .
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .
- HPLC : Use a C18 column with methanol/water (70:30) at 1 mL/min for purity analysis (>95%) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 193.2 [M+H]⁺) .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Wear nitrile gloves , goggles , and lab coats to avoid skin/eye contact .
- Store in a cool, dry environment (<25°C) away from oxidizers .
- Dispose of waste via licensed chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers design experiments to study the antitumor potential of this compound?
- Experimental Design :
- In Vitro Models : Use MCF-7 (breast cancer) or A549 (lung cancer) cell lines for apoptosis assays (e.g., Annexin V/PI staining) .
- Dose-Response : Test concentrations from 1–100 µM over 24–72 hours .
- Mechanistic Studies : Perform Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio analysis .
Q. How should contradictory data on the compound’s biological activity be resolved?
- Resolution Strategy :
- Reproducibility Checks : Standardize cell culture conditions (e.g., serum concentration, passage number) .
- Batch Analysis : Compare multiple synthetic batches for purity variations using HPLC-MS .
- Meta-Analysis : Cross-reference findings with structurally similar morpholine derivatives (e.g., antitumor SAR studies) .
Q. What strategies improve the compound’s stability in aqueous solutions for drug delivery studies?
- Approaches :
- Lyophilization : Prepare lyophilized formulations with trehalose or mannitol as cryoprotectants .
- pH Adjustment : Maintain pH 7.4 with phosphate buffers to prevent hydrolysis .
- Encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release .
Q. How can computational modeling aid in predicting the compound’s reactivity or pharmacokinetics?
- Tools and Workflows :
- DFT Calculations : Optimize geometry and predict redox potentials (e.g., Gaussian 16 with B3LYP/6-31G**) .
- ADMET Prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 interactions .
Properties
IUPAC Name |
(4-benzylmorpholin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNIKIMRIXHNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380013 | |
Record name | (4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-24-4 | |
Record name | 4-(Phenylmethyl)-2-morpholinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40987-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-benzylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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